4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene
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Overview
Description
4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene is an organic compound with a complex structure, featuring a benzene ring substituted with benzyloxy, phenylsulfanyl, chloro, and iodopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of Benzyloxyphenylsulfanyl Intermediate: This step involves the reaction of 4-benzyloxyphenol with a suitable thiolating agent to introduce the phenylsulfanyl group.
Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Iodopropylation: Finally, the chlorinated intermediate undergoes a nucleophilic substitution reaction with 3-iodopropyl bromide to introduce the iodopropyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro and iodo groups can be reduced to form the corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The chloro and iodo groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Hydrocarbons
Substitution: Amino, thio, and alkoxy derivatives
Scientific Research Applications
4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorobenzene: Lacks the iodopropyl group, making it less versatile in certain applications.
4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-iodobenzene:
4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-propylbenzene: Lacks the iodine atom, which may reduce its effectiveness in certain reactions.
Uniqueness
4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene is unique due to the presence of both chloro and iodopropyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
918645-11-1 |
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Molecular Formula |
C22H20ClIOS |
Molecular Weight |
494.8 g/mol |
IUPAC Name |
2-chloro-1-(3-iodopropyl)-4-(4-phenylmethoxyphenyl)sulfanylbenzene |
InChI |
InChI=1S/C22H20ClIOS/c23-22-15-21(11-8-18(22)7-4-14-24)26-20-12-9-19(10-13-20)25-16-17-5-2-1-3-6-17/h1-3,5-6,8-13,15H,4,7,14,16H2 |
InChI Key |
BTCXLBKQYWBANW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)SC3=CC(=C(C=C3)CCCI)Cl |
Origin of Product |
United States |
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